molecular formula C14H19N3 B2955806 N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline CAS No. 1006340-65-3

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline

Cat. No. B2955806
M. Wt: 229.327
InChI Key: ZYKVLNZGKLVZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The 1,3-dimethyl groups indicate that there are methyl groups attached to the 1st and 3rd positions of the pyrazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline” are not available, similar compounds have been involved in reactions such as nucleophilic substitutions .

Future Directions

The future research directions could involve studying the biological activity of this compound and its potential uses in medicinal chemistry. Pyrazole derivatives are a focus of many research studies due to their diverse pharmacological effects .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-ethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-4-12-5-7-14(8-6-12)15-9-13-10-17(3)16-11(13)2/h5-8,10,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVLNZGKLVZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethylaniline

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